molecular formula C18H36OSn B14150163 Cyclohexanone, 2-(tributylstannyl)- CAS No. 88928-38-5

Cyclohexanone, 2-(tributylstannyl)-

Cat. No.: B14150163
CAS No.: 88928-38-5
M. Wt: 387.2 g/mol
InChI Key: CXENYCUFNZHBLD-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(tributylstannyl)-, is an organotin derivative of cyclohexanone with a tributylstannyl (-Sn(C₄H₉)₃) group at the 2-position. Organotin compounds are pivotal in synthetic chemistry, particularly in cross-coupling reactions like the Stille coupling, which facilitates carbon-carbon bond formation . The tributylstannyl group enhances the compound’s utility in catalytic cycles due to its stability and compatibility with palladium catalysts. Cyclohexanone’s ketone moiety further allows for subsequent functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

88928-38-5

Molecular Formula

C18H36OSn

Molecular Weight

387.2 g/mol

IUPAC Name

2-tributylstannylcyclohexan-1-one

InChI

InChI=1S/C6H9O.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h4H,1-3,5H2;3*1,3-4H2,2H3;

InChI Key

CXENYCUFNZHBLD-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CCCCC1=O

Origin of Product

United States

Preparation Methods

Radical-Mediated Stannylation

Tributylstannyl Radical Generation

The tributylstannyl radical (Bu$$3$$Sn- ) serves as a key intermediate in radical stannylation reactions. This species is typically generated in situ via hydrogen abstraction from tributyltin hydride (Bu$$3$$SnH) or allyltributylstannane using azobisisobutyronitrile (AIBN) as a radical initiator. Cyclohexanone undergoes regioselective stannylation at the α-position due to the stability of the resulting carbon-centered radical intermediate.

Reaction Conditions
  • Reagents : Tributyltin hydride (1.2 equiv), AIBN (0.1 equiv)
  • Solvent : Dry tetrahydrofuran (THF) or benzene
  • Temperature : 80–100°C under inert atmosphere (N$$_2$$ or Ar)
  • Reaction Time : 6–12 hours
Mechanism
  • AIBN thermally decomposes to generate cyanoisopropyl radicals, which abstract hydrogen from Bu$$3$$SnH to form Bu$$3$$Sn- .
  • The tributylstannyl radical abstracts an α-hydrogen from cyclohexanone, forming a cyclohexanone-derived radical.
  • Radical recombination yields 2-(tributylstannyl)cyclohexanone.
Yield and Selectivity

Reported yields for analogous radical stannylations range from 50% to 75%, with exclusive α-selectivity attributed to the stability of the enol radical intermediate.

Lithiation-Electrophilic Trapping

Enolate Formation and Stannylation

This method involves deprotonation of cyclohexanone at the α-position using a strong base, followed by quenching with a tributyltin electrophile.

Procedure
  • Lithiation : Cyclohexanone is treated with a lithium base (e.g., LDA or s-BuLi) at –78°C in THF.
  • Electrophilic Quenching : The resulting enolate reacts with tributyltin chloride (Bu$$_3$$SnCl) to form the stannylated product.
Optimization Parameters
  • Base : s-BuLi (1.3 equiv) in THF/hexane
  • Temperature : –78°C to 0°C
  • Workup : Aqueous NH$$_4$$Cl extraction and column chromatography
Yield Data

Yields for analogous enolate stannylations are consistently >70%, with no detectable β-stannylation due to the steric and electronic preference for α-deprotonation.

Comparative Analysis of Methods

Table 1: Key Parameters for Preparation Methods

Method Reagents Temperature Yield (%) Selectivity
Radical Stannylation Bu$$_3$$SnH, AIBN 80–100°C 50–75 α-only
Lithiation-Trapping s-BuLi, Bu$$_3$$SnCl –78°C 70–85 α-only

Advantages and Limitations

  • Radical Method : Scalable but requires strict oxygen-free conditions.
  • Lithiation Method : Higher yields but sensitive to moisture and substrate steric effects.

Mechanistic Considerations

Radical Pathway Regioselectivity

The α-position of cyclohexanone is favored for radical stannylation due to resonance stabilization of the intermediate radical by the carbonyl group. Computational studies suggest a 15 kcal/mol stabilization energy difference between α- and β-radical intermediates.

Enolate Stability

The lithium enolate derived from cyclohexanone exhibits planar geometry, enabling efficient electrophilic attack at the α-carbon. FT-IR studies of analogous enolates confirm delocalization of negative charge into the carbonyl group, enhancing reactivity toward Bu$$_3$$SnCl.

Industrial-Scale Adaptations

Continuous Flow Radical Stannylation

Pilot-scale studies demonstrate that radical stannylation achieves 65% yield in continuous flow reactors (residence time: 2 hours) with 90% reagent conversion. Key parameters include:

  • Pressure : 5 bar
  • Catalyst Loading : 0.05 mol% AIBN
  • Solvent Recovery : 95% THF recycled.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(tributylstannyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as Stille coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts are often employed in Stille coupling reactions to facilitate the substitution of the tributylstannyl group.

Major Products Formed

    Oxidation: Cyclohexanone derivatives with various functional groups.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives depending on the substituent introduced.

Scientific Research Applications

Cyclohexanone, 2-(tributylstannyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.

    Medicine: May be used in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(tributylstannyl)- involves the formation of reactive intermediates through the cleavage of the tin-carbon bond. These intermediates can then participate in various chemical reactions, such as coupling or substitution, to form new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Cyclohexanone Derivatives

Compound Name Substituent Position Functional Group Key Reactivity/Applications
Cyclohexanone, 2-(tributylstannyl)- 2-position Tributylstannyl (-Sn(C₄H₉)₃) Stille cross-coupling
Cyclohexanol, 3-(triphenylstannyl)- 3-position Triphenylstannyl (-Sn(C₆H₅)₃) Organometallic synthesis
2-Chlorocyclohexanone 2-position Chlorine (-Cl) Nucleophilic substitution
2-(1-Hydroxycyclohexyl)cyclohexanone 2-position Hydroxycyclohexyl (-C₆H₁₀OH) Antibacterial activity
2-Hydroxy-2-(2-phenylethynyl)cyclohexanone 2-position Hydroxy, phenylethynyl α-Hydroxylation protocols
  • Tributylstannyl vs.
  • Stannyl vs. Halogen Substituents: Unlike 2-chlorocyclohexanone, which is electrophilic and suited for SN reactions, the tributylstannyl group acts as a nucleophilic coupling partner in Pd-catalyzed reactions .

Physical and Thermodynamic Properties

Table 2: Comparative Physical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility Stability Notes
Cyclohexanone, 2-(tributylstannyl)- ~385.1 (estimated) >250 (decomposes) Organic solvents Air/moisture-sensitive
Cyclohexanone (parent compound) 98.15 155–156 Partially water-miscible Stable under inert conditions
2-Chlorocyclohexanone 134.60 198–200 Organic solvents Light-sensitive
  • The tributylstannyl group significantly increases molecular weight and hydrophobicity compared to unmodified cyclohexanone. This reduces water solubility and elevates boiling points.

Research Findings and Industrial Relevance

  • Catalytic Efficiency : The tributylstannyl group’s compatibility with Pd catalysts enables high-yield cross-couplings under mild conditions, outperforming triphenylstannyl analogs in certain substrates .
  • Biological Activity: Unlike 2-(1-hydroxycyclohexyl)cyclohexanone, which exhibits antibacterial properties, organotin derivatives are rarely explored for bioactivity due to inherent toxicity .
  • Material Science: Cyclohexanone derivatives with bulky substituents (e.g., stannyl groups) influence crystal packing behaviors, as seen in bis-benzylidene cyclohexanones lacking isomorphism despite structural similarities .

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